molecular formula C13H18N2S B13816192 2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione

2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione

Cat. No.: B13816192
M. Wt: 234.36 g/mol
InChI Key: YMBDIBPIWRBGNK-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine and a thiolating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanethione can be compared with other similar compounds, such as:

    2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanol: Similar structure but with an alcohol group instead of a thione group.

    2-(6-Methyl-2-pyridinyl)-1-(1-piperidinyl)ethanone: Contains a ketone group instead of a thione group.

The uniqueness of this compound lies in its thione group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1-piperidin-1-ylethanethione

InChI

InChI=1S/C13H18N2S/c1-11-6-5-7-12(14-11)10-13(16)15-8-3-2-4-9-15/h5-7H,2-4,8-10H2,1H3

InChI Key

YMBDIBPIWRBGNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(=S)N2CCCCC2

Origin of Product

United States

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